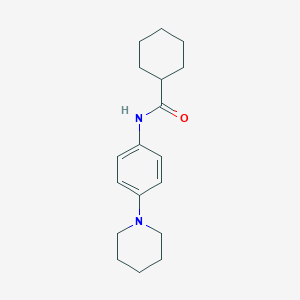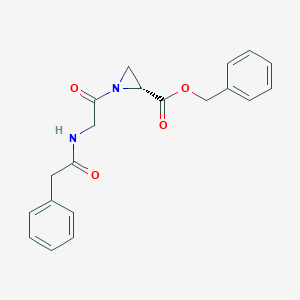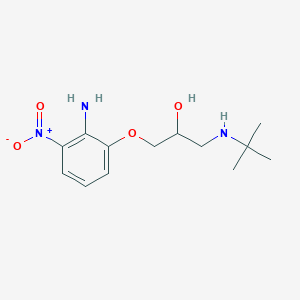![molecular formula C19H17ClN2O B238748 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide, also known as CP-122,721, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective and potent antagonist of the dopamine D4 receptor, which has been implicated in a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
作用机制
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide acts as a competitive antagonist of the dopamine D4 receptor, which means that it binds to the receptor and prevents dopamine from binding and activating it. By blocking the dopamine D4 receptor, 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide can modulate the activity of the prefrontal cortex, which is involved in several cognitive and emotional processes. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neuropsychiatric disorders.
生化和生理效应
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function, reduce impulsivity, and decrease hyperactivity in animal models of ADHD. It has also been shown to have antipsychotic-like effects in animal models of schizophrenia and bipolar disorder. Additionally, 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been shown to have a low potential for abuse and addiction, which is a significant advantage over other dopamine receptor antagonists.
实验室实验的优点和局限性
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D4 receptor, which means that it can be used to study the role of this receptor in various neuropsychiatric disorders. Additionally, it has a low potential for abuse and addiction, which makes it a safer alternative to other dopamine receptor antagonists. However, 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. Additionally, it may have off-target effects on other dopamine receptors, which could confound the results of an experiment.
未来方向
There are several future directions for research on 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail. Although it is known to be a dopamine D4 receptor antagonist, its effects on other neurotransmitter systems and brain regions are not fully understood. Additionally, future research could investigate the potential of 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide as a tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders. Overall, 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has significant potential for advancing our understanding of the pathophysiology of neuropsychiatric disorders and developing new treatments for these conditions.
合成方法
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex, a brain region that is involved in executive functions, such as working memory, attention, and decision-making. Dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and ADHD.
属性
产品名称 |
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide |
|---|---|
分子式 |
C19H17ClN2O |
分子量 |
324.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17ClN2O/c20-16-7-3-14(4-8-16)18(23)22-17-9-5-15(6-10-17)19(13-21)11-1-2-12-19/h3-10H,1-2,11-12H2,(H,22,23) |
InChI 键 |
FOUINSAWFOKVDJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)